![molecular formula C18H20N4O6 B1212970 N5-Dinitrophenyl-L-ornithine methyl ester](/img/structure/B1212970.png)
N5-Dinitrophenyl-L-ornithine methyl ester
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Overview
Description
N5-Dinitrophenyl-L-ornithine methyl ester is an alpha-amino acid ester.
Scientific Research Applications
Fungal Ornithine Esterases and Iron Transport
N5-Dinitrophenyl-L-ornithine methyl ester has been studied in relation to fungal ornithine esterases, particularly its role in the hydrolysis of ornithine ester bonds. This is significant in the context of iron transport within organisms like Fusarium roseum. The enzyme that hydrolyzes these bonds is sensitive to temperature and pH, and its activity can be influenced by various inhibitors. This research could be crucial for understanding cellular iron release mechanisms in fungi (Emery, 1976).
Siderophore Activity in Microbial Iron Transport
The compound has been implicated in studies examining the synthesis and activity of siderophores - molecules that bind and transport iron in microorganisms. These studies have looked at the structural modifications of siderophores and their impact on the ability of microbes like Shigella flexneri to transport iron, a critical process for microbial survival and pathogenicity (Dolence et al., 1991).
Radiosynthesis for PET Imaging in Cancer Research
In cancer research, N5-Dinitrophenyl-L-ornithine methyl ester derivatives have been synthesized for use in Positron Emission Tomography (PET) imaging. This approach aims to image and measure levels of ornithine decarboxylase in malignant tumors, potentially providing valuable insights into the diagnosis and treatment of various cancers (Turkman et al., 2011).
Ornithine Containing Lipids in Microbial Cell Membranes
The structure and function of ornithine-containing lipids in microbial cell membranes have been a subject of study. These lipids, which include derivatives of N5-Dinitrophenyl-L-ornithine methyl ester, are important for understanding the unique properties of microbial membranes and their roles in environmental adaptation and pathogenicity (Knoche & Shively, 1972).
Siderophores in Mycorrhizal Fungi
Research has also extended to the study of siderophores in mycorrhizal fungi, such as Ceratobasidium and Rhizoctonia species. These fungi produce siderophores containing derivatives of N5-Dinitrophenyl-L-ornithine methyl ester, which are crucial for iron acquisition and may have implications in plant-microbe interactions and soil ecology (Haselwandter et al., 2006).
properties
Product Name |
N5-Dinitrophenyl-L-ornithine methyl ester |
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Molecular Formula |
C18H20N4O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5-(4-nitro-N-(4-nitrophenyl)anilino)pentanoate |
InChI |
InChI=1S/C18H20N4O6/c1-28-18(23)17(19)3-2-12-20(13-4-8-15(9-5-13)21(24)25)14-6-10-16(11-7-14)22(26)27/h4-11,17H,2-3,12,19H2,1H3/t17-/m0/s1 |
InChI Key |
KFMQXGKSRXQOOG-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES |
COC(=O)C(CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
COC(=O)C(CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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